![molecular formula C9H13F3N4O2 B2532901 4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101197-98-0](/img/structure/B2532901.png)
4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (Syk).
Mechanism of Action
The compound works by selectively inhibiting spleen tyrosine kinase (Syk), which is involved in the activation of B-cells and other immune cells. By inhibiting Syk, the compound can prevent the activation of immune cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
The compound has been shown to have a significant impact on the immune system, leading to a reduction in inflammation and autoimmune responses. The compound has also been shown to have anti-tumor effects in B-cell malignancies.
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments, including its selectivity for Syk and its potential applications in various fields. However, the compound also has some limitations, including its complex synthesis process and potential toxicity.
Future Directions
There are several future directions for research on 4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the compound's potential applications in other fields, such as infectious diseases and neurodegenerative disorders. Additionally, further research is needed to better understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-Amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2,2,2-trifluoroethylamine with 3,5-dichloropyrazole to form 3,5-bis(trifluoroethyl)pyrazole. The second step involves the reaction of 3,5-bis(trifluoroethyl)pyrazole with N-(2-methoxyethyl)formamide to form N-(2-methoxyethyl)-3,5-bis(trifluoroethyl)pyrazole-1-carboxamide. The final step involves the reaction of N-(2-methoxyethyl)-3,5-bis(trifluoroethyl)pyrazole-1-carboxamide with ammonia to form this compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields, including cancer research, autoimmune diseases, and inflammatory disorders. In cancer research, the compound has shown promising results in the treatment of B-cell malignancies. The compound has also been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In inflammatory disorders, the compound has shown potential in the treatment of asthma and chronic obstructive pulmonary disease.
properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O2/c1-18-3-2-14-8(17)7-6(13)4-16(15-7)5-9(10,11)12/h4H,2-3,5,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEUIXSSBYNRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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